molecular formula C20H24N4O2S B11187283 2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11187283
M. Wt: 384.5 g/mol
InChI Key: VTZLRCVRHOIKFO-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as an ethylsulfanyl group, a methoxyphenyl group, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzamide with an aldehyde to form a quinazoline intermediate. This intermediate is then subjected to cyclization with a triazole derivative under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of heterogeneous catalysts supported on magnetic nanoparticles has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl and methoxyphenyl groups, along with the dimethyl groups, enhances its reactivity and selectivity in various chemical reactions and biological assays .

This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-ethylsulfanyl-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4O2S/c1-5-27-19-22-18-21-14-10-20(2,3)11-15(25)16(14)17(24(18)23-19)12-6-8-13(26-4)9-7-12/h6-9,17H,5,10-11H2,1-4H3,(H,21,22,23)

InChI Key

VTZLRCVRHOIKFO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)OC

Origin of Product

United States

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